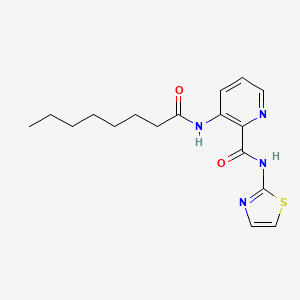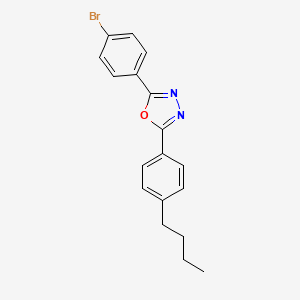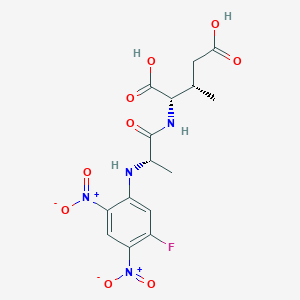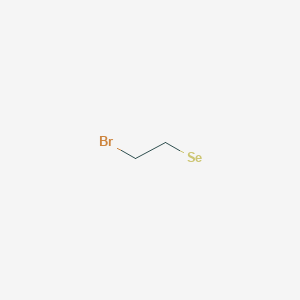![molecular formula C26H46NO5P B14190704 Undecyl [(4-nitrophenoxy)methyl]octylphosphinate CAS No. 850878-95-4](/img/structure/B14190704.png)
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate is a complex organic compound characterized by its unique structural features It contains a phosphinate group, an undecyl chain, and a nitrophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecyl [(4-nitrophenoxy)methyl]octylphosphinate typically involves multiple steps. One common method includes the reaction of undecylphosphinic acid with 4-nitrophenol in the presence of a suitable coupling agent. The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phosphinate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphinate compounds.
Applications De Recherche Scientifique
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of undecyl [(4-nitrophenoxy)methyl]octylphosphinate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phosphinate group can also participate in binding interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline
- Undecylenic acid
Uniqueness
Undecyl [(4-nitrophenoxy)methyl]octylphosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications and interactions that are not commonly observed in similar compounds.
Propriétés
Numéro CAS |
850878-95-4 |
|---|---|
Formule moléculaire |
C26H46NO5P |
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
1-nitro-4-[[octyl(undecoxy)phosphoryl]methoxy]benzene |
InChI |
InChI=1S/C26H46NO5P/c1-3-5-7-9-11-12-13-14-16-22-32-33(30,23-17-15-10-8-6-4-2)24-31-26-20-18-25(19-21-26)27(28)29/h18-21H,3-17,22-24H2,1-2H3 |
Clé InChI |
SCOJGAKGUBJKRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOP(=O)(CCCCCCCC)COC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)
![11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid](/img/structure/B14190642.png)

![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)


![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)


![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B14190717.png)
